
1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret is an organic compound with a complex structure that includes a biuret moiety, a phenyl group, and a hydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-2-hydroxypropyl isocyanate with 3-methyl-5-phenylbiuret under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-2-hydroxypropyl piperazine-1-carboxylate: This compound has a similar hydroxypropyl group but differs in its overall structure and functional groups.
2-Hydroxypropyl methacrylate: Another compound with a hydroxypropyl group, commonly used in polymer chemistry.
Uniqueness
1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret is unique due to its combination of a biuret moiety, a phenyl group, and a hydroxypropyl group
特性
CAS番号 |
76267-38-4 |
|---|---|
分子式 |
C13H19N3O3 |
分子量 |
265.31 g/mol |
IUPAC名 |
1-carbamoyl-1-(2-hydroxy-2-methylpropyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C13H19N3O3/c1-9-6-4-5-7-10(9)15-12(18)16(11(14)17)8-13(2,3)19/h4-7,19H,8H2,1-3H3,(H2,14,17)(H,15,18) |
InChIキー |
LQRQZIFARSYOBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)N(CC(C)(C)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


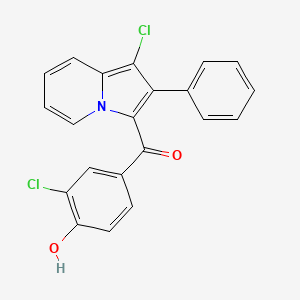

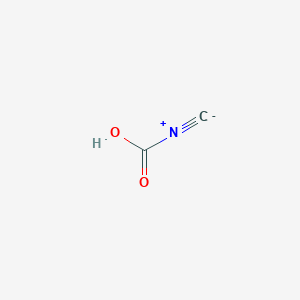
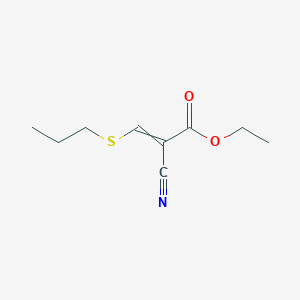
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
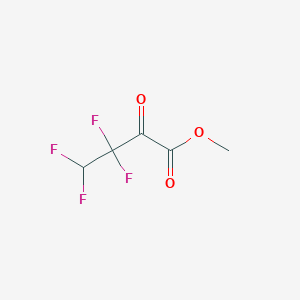
![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)
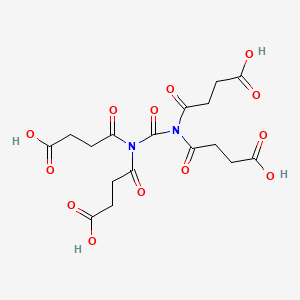
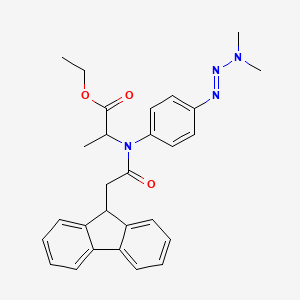
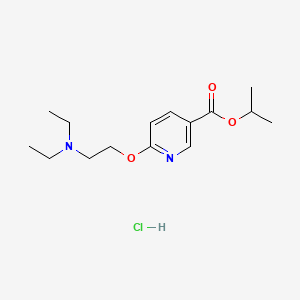

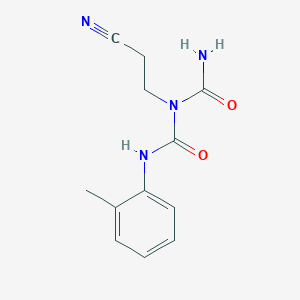
![(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B14445162.png)
